Dipole Moment Assignment Confirms cis-3,5 Configuration: 3.40 D Observed Versus 0.79 D Calculated for trans
The cis configuration of crystalline 3,5-dibromocyclopentene (m.p. 45 °C) was unequivocally established by dipole moment measurement in dioxane solution. The observed dipole moment of 3.40 D closely matches the value calculated for the cis configuration (3.68 D) and is far from the value calculated for the trans configuration (0.79 D) [1]. In contrast, 3,4-dibromocyclopentene (m.p. 15 °C) exhibits an observed dipole moment of 1.37 D, consistent with a trans ring-substitution pattern [1]. This 3.40 D versus 0.79 D differential represents a >4-fold magnitude difference and provides an unambiguous physical method to distinguish the cis-3,5-isomer from its trans stereoisomer and from the regioisomeric 3,4-dibromide.
| Evidence Dimension | Dipole moment (measured in dioxane solution) |
|---|---|
| Target Compound Data | cis-3,5-Dibromocyclopentene: observed 3.40 D (calculated cis: 3.68 D; calculated trans: 0.79 D); m.p. 45 °C |
| Comparator Or Baseline | trans-3,5-Dibromocyclopentene: calculated 0.79 D (liquid, b.p. 53–54 °C at 2 mm); 3,4-Dibromocyclopentene: observed 1.37 D, m.p. 15 °C |
| Quantified Difference | Target 3.40 D vs. trans calc. 0.79 D (~4.3× higher); vs. 3,4-isomer obs. 1.37 D (~2.5× higher) |
| Conditions | Dipole moments measured in dioxane solution at ambient temperature; ring assumed as flat pentagon for calculated values |
Why This Matters
For procurement, the dipole moment serves as an orthogonal identity verification metric beyond melting point, enabling the user to confirm that the supplied material is the cis-3,5-isomer and not a misassigned trans-3,5- or 3,4-regioisomer, which would produce divergent outcomes in dipole-sensitive applications such as chiral recognition or materials design.
- [1] Kumler, W. D.; Huitric, A. C.; Hall, H. K., Jr. Dipole Moments of Some Five-membered Ring Compounds. J. Am. Chem. Soc. 1956, 78 (17), 4345–4347. DOI: 10.1021/ja01598a040. View Source
